molecular formula C12H18N2S B1438746 2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline CAS No. 1156220-85-7

2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline

Cat. No.: B1438746
CAS No.: 1156220-85-7
M. Wt: 222.35 g/mol
InChI Key: PVNZJSSCDHVCQR-UHFFFAOYSA-N
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Biological Activity

2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C1H1N1S1C1H1C1H1C1\text{C}_1\text{H}_1\text{N}_1\text{S}_1\text{C}_1\text{H}_1\text{C}_1\text{H}_1\text{C}_1

This compound features a thiomorpholine ring, which is known for enhancing biological activity through its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 16 μg/mL for different strains, indicating a promising antimicrobial profile .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's IC50 values were reported at sub-micromolar concentrations, indicating high potency compared to standard chemotherapeutic agents . Flow cytometry analysis revealed that it triggers apoptosis through the activation of caspases, particularly caspase-3 and -7, leading to increased p53 expression levels .

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs). This inhibition disrupts the cell cycle and promotes apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to cell death .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications on the thiomorpholine ring and the aniline moiety significantly influence biological activity:

  • Substituents : Electron-donating groups on the aromatic ring enhance anticancer activity, while electron-withdrawing groups tend to reduce potency.
  • Ring Modifications : Alterations in the thiomorpholine structure can affect lipophilicity and membrane permeability, impacting bioavailability .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various derivatives of thiomorpholine compounds, including this compound. Results showed enhanced activity against Gram-negative bacteria compared to other aniline derivatives .
  • Cancer Cell Line Study : In a controlled laboratory setting, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent response with significant apoptosis induction noted in MCF-7 cells at concentrations as low as 0.5 μM .

Table 1: Biological Activity Summary

Activity TypeCell Line/OrganismIC50/MIC Value
AntimicrobialE. coli8 μg/mL
AntimicrobialS. aureus4 μg/mL
AnticancerMCF-70.5 μM
AnticancerHeLa0.8 μM

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on Activity
Electron-donating groupsIncreased activity
Electron-withdrawing groupsDecreased activity
Thiomorpholine ring changesAltered bioavailability

Properties

IUPAC Name

2-methyl-3-(thiomorpholin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-10-11(3-2-4-12(10)13)9-14-5-7-15-8-6-14/h2-4H,5-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNZJSSCDHVCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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